Dibutylbis[(2-ethylhexyl)oxy]stannane
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Overview
Description
Dibutylbis[(2-ethylhexyl)oxy]stannane is an organotin compound with the molecular formula C24H52O2Sn. Organotin compounds are characterized by the presence of tin (Sn) bonded to carbon atoms. These compounds are widely used in various industrial applications due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutylbis[(2-ethylhexyl)oxy]stannane typically involves the reaction of dibutyltin oxide with 2-ethylhexanol. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques such as fractional distillation are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Dibutylbis[(2-ethylhexyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide.
Reduction: Reduction reactions can convert it back to its original state.
Substitution: The alkoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions include dibutyltin oxide, substituted organotin compounds, and various by-products depending on the specific reaction conditions .
Scientific Research Applications
Dibutylbis[(2-ethylhexyl)oxy]stannane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers.
Mechanism of Action
The mechanism of action of dibutylbis[(2-ethylhexyl)oxy]stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit certain enzymatic activities, leading to its antimicrobial effects. Additionally, its ability to stabilize polymers is attributed to its interaction with polymer chains, preventing degradation .
Comparison with Similar Compounds
Similar Compounds
- Dibutyltin oxide
- Dibutyltin dichloride
- Dibutyltin diacetate
- Dibutyltin bis(2-ethylhexanoate)
Uniqueness
Dibutylbis[(2-ethylhexyl)oxy]stannane is unique due to its specific alkoxy groups, which impart distinct chemical properties. Compared to other dibutyltin compounds, it offers better solubility in organic solvents and enhanced stability, making it suitable for specialized applications .
Properties
CAS No. |
149746-25-8 |
---|---|
Molecular Formula |
C24H52O2Sn |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
dibutyl-bis(2-ethylhexoxy)stannane |
InChI |
InChI=1S/2C8H17O.2C4H9.Sn/c2*1-3-5-6-8(4-2)7-9;2*1-3-4-2;/h2*8H,3-7H2,1-2H3;2*1,3-4H2,2H3;/q2*-1;;;+2 |
InChI Key |
USZKYSMSCMYILI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CO[Sn](CCCC)(CCCC)OCC(CC)CCCC |
Origin of Product |
United States |
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